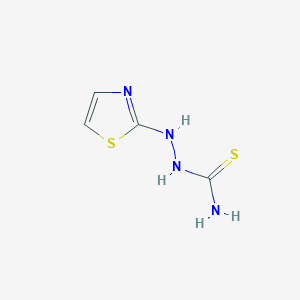
Thiazolylthiosemicarbazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,3-Thiazol-2-yl)amino]thiourea is a compound that combines the structural features of thiazole and thiosemicarbazide. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while thiosemicarbazide is a derivative of thiosemicarbazone, known for its broad spectrum of biological activities. The combination of these two moieties results in a compound with significant potential in various scientific fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
[(1,3-Thiazol-2-yl)amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: [(1,3-Thiazol-2-yl)amino]thiourea derivatives have shown promise as anticancer agents, with studies indicating their ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Wirkmechanismus
Target of Action
Thiazolyl-thiosemicarbazide and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of these compounds are cancer cell lines such as U87 and HeLa . Additionally, they have been shown to inhibit human carbonic anhydrase IX , an enzyme that plays a crucial role in maintaining pH homeostasis in cancer cells .
Mode of Action
Thiazolyl-thiosemicarbazide interacts with its targets primarily through inhibition. For instance, it inhibits the activity of carbonic anhydrase IX, thereby disrupting the pH regulation in cancer cells . This disruption can lead to a hostile environment for the cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by Thiazolyl-thiosemicarbazide affects the reversible hydration of carbon dioxide to bicarbonate ions . This process is crucial for pH regulation within cells. Disruption of this pathway can lead to an imbalance in the intracellular pH, which can induce cell death, particularly in cancer cells that are highly dependent on pH homeostasis .
Pharmacokinetics
The effectiveness of the compound against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The primary result of Thiazolyl-thiosemicarbazide’s action is the inhibition of cancer cell growth and proliferation . For instance, certain derivatives of Thiazolyl-thiosemicarbazide have shown high cytotoxic activity against U87 and HeLa cancer cell lines . This cytotoxic activity is likely due to the disruption of pH homeostasis within the cancer cells, leading to cell death .
Action Environment
The action of Thiazolyl-thiosemicarbazide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of carbonic anhydrase IX and, consequently, the effectiveness of Thiazolyl-thiosemicarbazide . .
Biochemische Analyse
Biochemical Properties
Thiazolyl-thiosemicarbazide, like other thiazole derivatives, interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies Hückel’s rule . This allows Thiazolyl-thiosemicarbazide to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazolyl-thiosemicarbazide has been found to have significant effects on various types of cells and cellular processes. For instance, some thiosemicarbazone derivatives have been found to significantly inhibit the growth of tumor cells . Thiazolyl-thiosemicarbazide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Thiazolyl-thiosemicarbazide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, thiosemicarbazones have been shown to have development potential as new anticancer agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazolyl-thiosemicarbazide may change over time. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thiazolyl-thiosemicarbazide can vary with different dosages in animal models . For instance, some thiosemicarbazone derivatives have been found to have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Thiazolyl-thiosemicarbazide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazolyl-thiosemicarbazide is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiazolyl-thiosemicarbazide typically involves the reaction of thiosemicarbazide with thiazole derivatives. One common method is the condensation reaction between thiosemicarbazide and a thiazole aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of thiazolyl-thiosemicarbazide may involve similar synthetic routes but on a larger scale. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: [(1,3-Thiazol-2-yl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.
Reduction: Reduction reactions can convert thiazolyl-thiosemicarbazide into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various thiazole and thiazolidine derivatives, which can exhibit different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Thiosemicarbazide: Known for its antimicrobial and anticancer properties.
Thiazole: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Thiazolidine: Used in the synthesis of various pharmaceuticals and exhibits biological activities similar to thiazole derivatives
Uniqueness: [(1,3-Thiazol-2-yl)amino]thiourea stands out due to its combined structural features, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form diverse derivatives further adds to its uniqueness.
Eigenschaften
IUPAC Name |
(1,3-thiazol-2-ylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S2/c5-3(9)7-8-4-6-1-2-10-4/h1-2H,(H,6,8)(H3,5,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDNCTZAYWZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
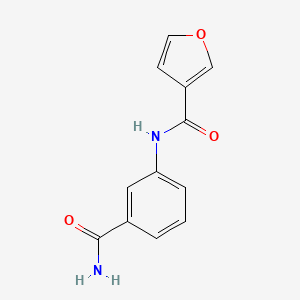
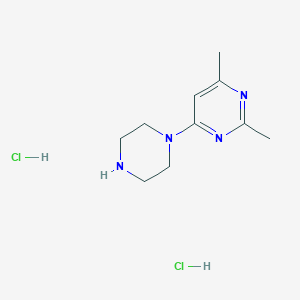
![N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2427591.png)
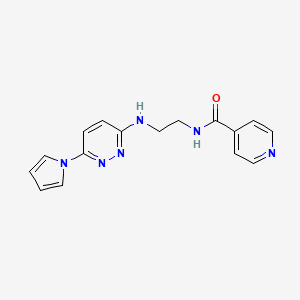


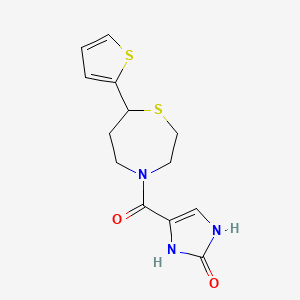

![N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2427599.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427600.png)
![1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2427601.png)
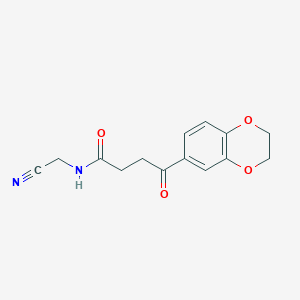

![8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2427612.png)
